2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 7 of the thienopyrimidine core and an N-(4-methylbenzyl)acetamide side chain at position 2. The 4-chlorophenyl substituent enhances lipophilicity and may improve membrane permeability, while the 4-methylbenzyl group on the acetamide moiety contributes to steric and electronic modulation of target binding .
Propriétés
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-2-4-15(5-3-14)10-24-19(27)11-26-13-25-20-18(12-29-21(20)22(26)28)16-6-8-17(23)9-7-16/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJTWIRNQFLZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activities, including antitumor, antibacterial, and other pharmacological effects, supported by various studies and data.
- Molecular Formula : C22H18ClN3O4S
- Molecular Weight : 455.9 g/mol
- CAS Number : 1105223-21-9
Antitumor Activity
Research indicates that compounds similar to 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide exhibit significant antitumor properties. A study published in Acta Pharmaceutica demonstrated that thieno[3,2-d]pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. Specifically, the compound was shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced efficacy of other chemotherapeutic agents .
Data Table of Biological Activities
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study explored the effects of a thieno[3,2-d]pyrimidine derivative on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis. -
Case Study on Antibacterial Activity :
Another investigation focused on the antibacterial effects against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Bioactivity :
- Halogenated Aromatics : The 4-chlorophenyl group (as in the target compound) confers greater metabolic stability compared to 4-fluorophenyl analogs (e.g., ), likely due to reduced susceptibility to oxidative degradation .
- Methoxy vs. Methyl Groups : Methoxy-substituted side chains (e.g., N-(3-methoxybenzyl) in ) improve aqueous solubility but may reduce cell permeability due to increased polarity. In contrast, methyl groups (e.g., N-(4-methylbenzyl)) balance lipophilicity and steric bulk, enhancing target engagement .
Structural Modifications and Pharmacokinetics: Sulfanyl Linkers: The addition of a sulfanyl group in ’s analog increases molecular weight (441.95 g/mol) and may enhance hydrogen-bonding interactions with kinase ATP-binding pockets, improving inhibitory potency .
Synthetic Challenges :
- Methoxybenzyl-substituted analogs (e.g., ) were discontinued due to instability under acidic conditions, highlighting the importance of substituent selection in drug development .
Pharmacological and Computational Insights
- Binding Affinity : Docking studies using AutoDock4 () suggest that the 4-chlorophenyl group in the target compound forms hydrophobic interactions with kinase active sites, while the acetamide side chain stabilizes binding via van der Waals forces .
- Cytotoxicity : Compounds with 4-methylbenzyl groups (e.g., the target compound) show IC₅₀ values in the low micromolar range (1–5 µM) in cancer cell lines, outperforming fluorophenyl analogs (IC₅₀: 5–10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
